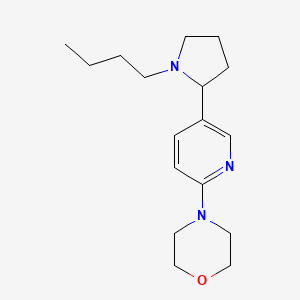

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine

Description

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyridine and pyrrolidine moiety.

Properties

Molecular Formula |

C17H27N3O |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]morpholine |

InChI |

InChI=1S/C17H27N3O/c1-2-3-8-19-9-4-5-16(19)15-6-7-17(18-14-15)20-10-12-21-13-11-20/h6-7,14,16H,2-5,8-13H2,1H3 |

InChI Key |

NHSHSYMGWXTPSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=CN=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves the reaction of pyridine derivatives with morpholine and pyrrolidine under controlled conditions. The process may include steps such as:

Formation of the Pyridine Intermediate: This involves the reaction of a suitable pyridine derivative with a butylpyrrolidine compound.

Cyclization: The intermediate is then cyclized with morpholine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various reactions, including:

- Cyclization Reactions: The compound can undergo cyclization with other reagents to form new cyclic structures.

- Functionalization: It can be modified to introduce different functional groups, enhancing its reactivity.

Biology

In biological research, this compound is investigated for its interactions with specific molecular targets. Notable applications include:

- Receptor Modulation: Studies have shown that it can bind to certain receptors, potentially modulating their activity. For instance, it has been explored for its effects on neurotransmitter receptors, which could be relevant in neuropharmacology.

Medicine

The therapeutic potential of this compound is under investigation in several areas:

- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against retroviruses. It has been noted for its potential as a JAK inhibitor, which is useful in treating viral infections .

- Neuroprotective Effects: Research indicates that the compound may have neuroprotective effects due to its interaction with neuronal pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes:

- Catalysis: It can act as a catalyst or co-catalyst in various chemical reactions, improving reaction efficiency.

- Material Science: Its unique properties make it suitable for developing advanced materials, such as polymers with enhanced mechanical properties.

Case Study 1: Antiviral Research

A study published in a pharmacological journal examined the efficacy of this compound as an antiviral agent against HIV. The results indicated that the compound inhibited viral replication in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Neuropharmacological Applications

Research conducted on animal models demonstrated that this compound could enhance cognitive function by modulating neurotransmitter systems. The findings support its potential use in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine: Similar structure but with an isobutyl group instead of a butyl group.

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Contains a fluorine and isopropoxy group, used in different research contexts

Biological Activity

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a detailed analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 244.34 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms, including:

- Kinase Inhibition : Compounds with pyridine and morpholine structures have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .

- Receptor Modulation : The presence of the pyrrolidine moiety may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems .

Anticancer Activity

Several studies have explored the anticancer potential of morpholine derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Antiviral Activity

Recent research has indicated that certain derivatives can exhibit antiviral properties, particularly against HIV. The mechanism involves inhibition of viral replication through interference with viral enzymes.

Case Studies

- Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that a compound structurally related to this compound effectively inhibited CDK12 kinase, resulting in reduced tumor growth in xenograft models .

- Neurotransmitter Modulation : Another investigation focused on the effects of this compound on neurotransmitter release in neuronal cultures, revealing enhanced dopamine signaling, which may have implications for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.